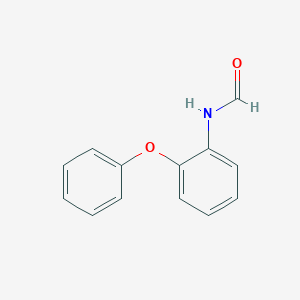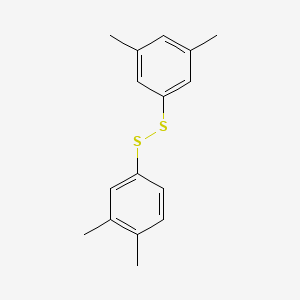
Disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Xylyl 3,5-xylyl disulfide: is an organic compound with the molecular formula C16H18S2 . It is characterized by the presence of two xylyl groups connected by a disulfide bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-xylyl 3,5-xylyl disulfide typically involves the reaction of 3,4-dimethylphenyl thiol with 3,5-dimethylphenyl thiol in the presence of an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of 3,4-xylyl 3,5-xylyl disulfide may involve large-scale oxidation reactions using continuous flow reactors. This method ensures efficient mixing and temperature control, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds
Applications De Recherche Scientifique
Chemistry: 3,4-xylyl 3,5-xylyl disulfide is used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds .
Biology: In biological research, this compound is studied for its potential role in modulating redox reactions and its effects on cellular processes .
Medicine: Research is ongoing to explore the potential therapeutic applications of 3,4-xylyl 3,5-xylyl disulfide, particularly in the development of new drugs targeting oxidative stress-related diseases .
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mécanisme D'action
The mechanism of action of 3,4-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to form thiols, which can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
- 3,4-Dimethylphenyl disulfide
- 3,5-Dimethylphenyl disulfide
- Benzyl disulfide
Comparison: 3,4-xylyl 3,5-xylyl disulfide is unique due to the presence of both 3,4-dimethylphenyl and 3,5-dimethylphenyl groups, which confer distinct chemical properties compared to other disulfides. This structural uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities .
Propriétés
Numéro CAS |
65104-35-0 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-[(3,4-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-7-12(2)9-16(8-11)18-17-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3 |
Clé InChI |
GYARJWYKQJZMPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)SSC2=CC(=CC(=C2)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


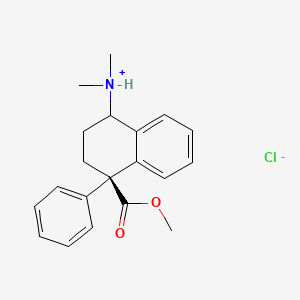
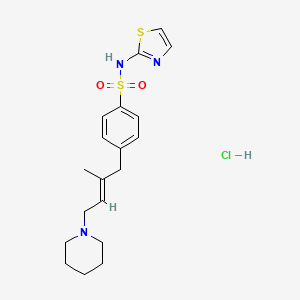
![1H-Pyrrolo[2,3-B]pyridine, 4-iodo-1-(trimethylsilyl)-](/img/structure/B13783656.png)
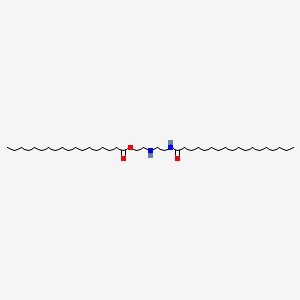
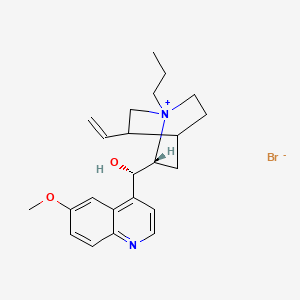
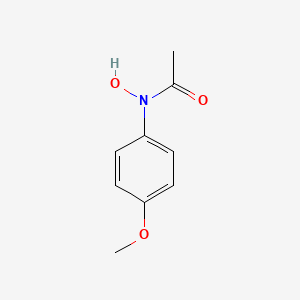
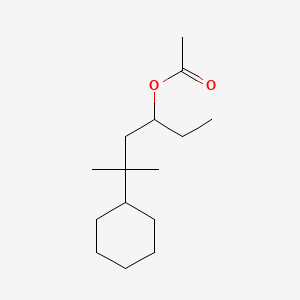
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
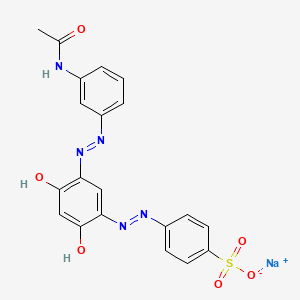
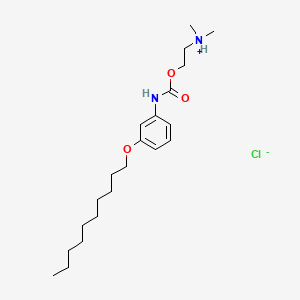

(2-propanolato)-](/img/structure/B13783717.png)

